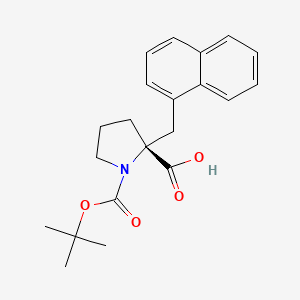
2-(奎宁环-3-基)乙酸盐酸盐
描述
Molecular Structure Analysis
The molecular structure of 2-(Quinuclidin-3-yl)acetic acid hydrochloride is represented by the InChI code:InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H. The presence of the carboxylic acid group in 2-QAA HCl makes it a potentially valuable building block for further chemical modifications.
科学研究应用
Muscarinic Acetylcholine Receptor Modulator
Aceclidine hydrochloride is a modulator of the M3 muscarinic acetylcholine receptor and a M1 receptor agonist . This makes it potentially useful in research related to these receptors, which play crucial roles in the nervous system.
Cycloplegic Agent
As a cycloplegic agent, Aceclidine hydrochloride can be used in research related to eye disorders. Cycloplegic agents temporarily paralyze the ciliary muscle in the eye, which can be useful in certain diagnostic procedures .
Surfactant
Aceclidine hydrochloride acts as a surfactant , which means it can reduce surface tension. This property could be useful in a variety of research fields, including materials science and biochemistry.
Tonicity Adjustor
As a tonicity adjustor, Aceclidine hydrochloride can be used in research related to osmosis and cell membrane permeability .
Viscosity Enhancer and Antioxidant
Aceclidine hydrochloride can optionally act as a viscosity enhancer and an antioxidant . These properties could be useful in a variety of research fields, including pharmaceutical formulation and materials science.
Potential Therapeutic Applications
The quinuclidine scaffold, a core component of 2-QAA HCl, is present in several established and potential therapeutics. These include memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used to treat Alzheimer’s disease, and amantadine, an antiviral medication with additional potential in Parkinson’s disease treatment.
Building Block for Drug Discovery
Research of Various Eye Disorders
Aceclidine hydrochloride has the potential for the research of disorders such as refractive errors of the eye, xerostomia, Sjogren’s syndrome, glaucoma, conjunctivitis, lacrimal gland disease, and esotropia .
安全和危害
属性
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSYUHZEXYCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinuclidin-3-yl)acetic acid hydrochloride | |
CAS RN |
75208-56-9 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-acetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75208-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester](/img/structure/B3038032.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)






![2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B3038044.png)


![4-[(2,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B3038049.png)

![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)